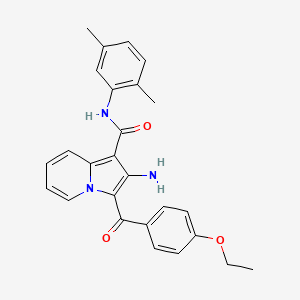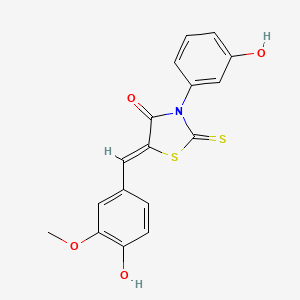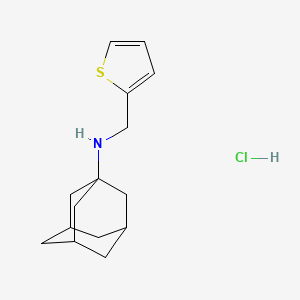
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diphenyl-1-(2-phenylethyl)pyridin-1-ium; tetrafluoroboranuide, commonly known as DPP+, is an organic compound that has been extensively studied for its potential applications in scientific research. DPP+ is a cationic dye that is commonly used in biological and medical research as a fluorescent probe for imaging and detecting biological molecules.
科学研究应用
DPP+ has been widely studied for its potential applications in scientific research. One of the most common uses of DPP+ is as a fluorescent probe for imaging and detecting biological molecules. DPP+ has been used to detect and image DNA, RNA, proteins, and other biomolecules in living cells and tissues. DPP+ has also been used as a sensor for detecting changes in pH, metal ions, and other environmental factors in biological systems.
作用机制
The mechanism of action of DPP+ involves the interaction of the cationic dye with biological molecules such as DNA, RNA, and proteins. DPP+ binds to these molecules through electrostatic interactions and forms a complex that emits a fluorescent signal when excited with light. The fluorescent signal can be detected and imaged using a fluorescence microscope or other imaging techniques.
Biochemical and Physiological Effects:
DPP+ has been shown to have minimal biochemical and physiological effects on living cells and tissues. Studies have shown that DPP+ does not significantly affect cell viability, proliferation, or differentiation. DPP+ has also been shown to have minimal toxicity in animal models, making it a safe and effective tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of DPP+ is its high sensitivity and specificity for detecting biological molecules. DPP+ is also highly soluble in polar solvents, making it easy to use in a variety of experimental settings. However, DPP+ has some limitations, including its relatively high cost and the need for specialized equipment for imaging and detecting the fluorescent signal.
未来方向
There are many potential future directions for DPP+ in scientific research. One area of interest is the development of new fluorescent probes based on DPP+ that can detect specific biomolecules or environmental factors in biological systems. Another area of interest is the use of DPP+ in drug discovery and development, as it can be used to screen large libraries of compounds for potential therapeutic agents. Additionally, DPP+ may have applications in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.
合成方法
The synthesis of DPP+ involves the reaction of 2,4-diphenylpyridine with benzyl bromide in the presence of a strong base, followed by the addition of tetrafluoroboric acid. The resulting product is a yellow crystalline solid that is highly soluble in polar solvents such as water and ethanol.
属性
IUPAC Name |
2,4-diphenyl-1-(2-phenylethyl)pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-4-10-21(11-5-1)16-18-26-19-17-24(22-12-6-2-7-13-22)20-25(26)23-14-8-3-9-15-23;2-1(3,4)5/h1-15,17,19-20H,16,18H2;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJBTFWLQBRUMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)
![tert-Butyl 6,8-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B3006326.png)
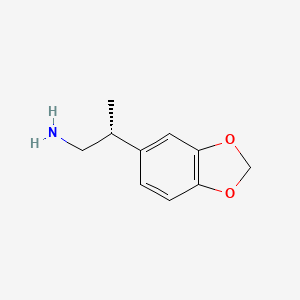
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)
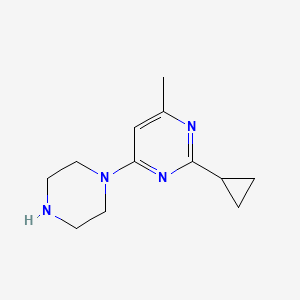
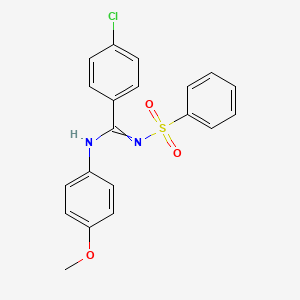
![2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B3006338.png)
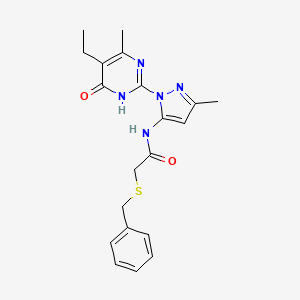
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
